Bienvenue dans la boutique en ligne BenchChem!

Jmv 320

CCK-B receptor pharmacology small cell lung cancer radioligand binding

JMV 320 is a synthetic cyclic cholecystokinin (CCK) octapeptide analogue distinguished by an intramolecular succinic bridge linking Lys residues at positions 28 and 31 of the CCK-8 sequence. This conformational constraint confers high affinity and selectivity for the central CCK-B/gastrin receptor subtype over peripheral CCK-A receptors.

Molecular Formula C53H67N11O13
Molecular Weight 1066.2 g/mol
CAS No. 130582-10-4
Cat. No. B1672979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJmv 320
CAS130582-10-4
SynonymsAc-Tyr-cyclo(N6-(3-carboxy-1-oxopropyl)-Lys-Gly-Trp-Lys)-Asp-Phe-NH2
JMV 320
JMV-320
N-acetyltyrosyl-cyclo(N6-(3-carboxy-1-oxopropyl)-lysyl-glycyl-tryptophyl-lysyl)-aspartyl-phenylalaninamide
Molecular FormulaC53H67N11O13
Molecular Weight1066.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2CCCCNC(=O)CCC(=O)NCCCCC(NC(=O)C(NC(=O)CNC2=O)CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)N
InChIInChI=1S/C53H67N11O13/c1-31(65)59-41(26-33-17-19-35(66)20-18-33)51(75)61-38-15-7-9-23-55-44(67)21-22-45(68)56-24-10-8-16-39(50(74)64-43(28-47(70)71)53(77)63-40(48(54)72)25-32-11-3-2-4-12-32)62-52(76)42(60-46(69)30-58-49(38)73)27-34-29-57-37-14-6-5-13-36(34)37/h2-6,11-14,17-20,29,38-43,57,66H,7-10,15-16,21-28,30H2,1H3,(H2,54,72)(H,55,67)(H,56,68)(H,58,73)(H,59,65)(H,60,69)(H,61,75)(H,62,76)(H,63,77)(H,64,74)(H,70,71)/t38-,39-,40-,41-,42-,43-/m0/s1
InChIKeyCDEXDQIEKQQZDF-KHVQSSSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JMV 320 (CAS 130582-10-4): What Scientific Procurement Teams Must Know About This Cyclic CCK-B/Gastrin Receptor Modulator


JMV 320 is a synthetic cyclic cholecystokinin (CCK) octapeptide analogue distinguished by an intramolecular succinic bridge linking Lys residues at positions 28 and 31 of the CCK-8 sequence [1]. This conformational constraint confers high affinity and selectivity for the central CCK-B/gastrin receptor subtype over peripheral CCK-A receptors [2]. Functionally, JMV 320 exhibits agonist activity at CCK-B/gastrin receptors in multiple cell systems, in contrast to structurally related JMV analogues that function as antagonists [3]. The compound serves as a pharmacological probe for dissecting CCK-B receptor-mediated signaling pathways in cancer biology and neuroscience applications.

Why JMV 320 Cannot Be Interchanged with Other CCK Analogue Probes Without Introducing Experimental Confounds


The CCK analogue class contains profound functional heterogeneity at the CCK-B/gastrin receptor despite nominal structural similarity. JMV 320 acts as a CCK-B/gastrin receptor agonist in cellular assays, whereas the related cyclic analogue JMV 180 functions as a CCK-B/gastrin receptor antagonist in identical assay systems [1]. Substituting JMV 320 with JMV 180 in experiments examining receptor activation would therefore invert the expected biological response. Furthermore, alternative CCK-B ligands such as L-365,260 (non-peptide antagonist) and CCK-4 (linear tetrapeptide) differ in chemical scaffold, oral bioavailability potential, and metabolic stability [2]. Direct substitution without revalidation of experimental endpoints compromises data interpretability and introduces uncontrolled variables in receptor pharmacology studies.

Quantitative Comparator Analysis: JMV 320 vs. Closest CCK Analogue Candidates (JMV-180, JMV-332, L-365,260, CCK-4)


Binding Affinity to CCK-B/Gastrin Receptors in SCLC Cells: JMV 320 vs. JMV 180 and JMV 332

JMV 320 inhibited 125I-CCK-8 binding to CCK-B/gastrin receptors on NCI-H345 small cell lung cancer cells with an IC50 of 1.8 nM, demonstrating approximately 2.7-fold higher affinity than JMV 180 (IC50 4.9 nM) and approximately 3.9-fold higher affinity than JMV 332 (IC50 7.0 nM) in the same experimental series [1].

CCK-B receptor pharmacology small cell lung cancer radioligand binding

Functional Agonist vs. Antagonist Profile at CCK-B/Gastrin Receptors: JMV 320 vs. JMV 180

In H345 small cell lung cancer cells, JMV 320 functions as a CCK-B/gastrin receptor agonist, stimulating intracellular calcium release in a dose-dependent manner. In contrast, JMV 180 does not stimulate calcium mobilization but instead inhibits CCK-8-elicited calcium release in a dose-dependent manner, establishing it as a functional antagonist at the same receptor [1]. This functional divergence occurs despite both compounds belonging to the same structural class of cyclic CCK analogues.

receptor functional selectivity intracellular calcium mobilization signal transduction

Calcium Mobilization Potency in Jurkat T Lymphocytes: JMV 320 vs. Boc-Trp-Nle-Asp-Phe-NH2

In Jurkat T lymphocyte cells expressing endogenous CCK-B/gastrin receptors, JMV 320 stimulated intracellular calcium mobilization with an EC50 of 25 ± 10 nM, compared to an EC50 of 32 ± 10 nM for the linear selective CCK-B receptor agonist Boc-Trp-Nle-Asp-Phe-NH2 [1]. While both compounds function as agonists, JMV 320 exhibits modestly higher potency in this cellular context.

Jurkat T cells CCK-B receptor signaling calcium fluorometry

Behavioral Pharmacology in Rodents: In Vivo Agonist Profile of JMV 320 vs. CCK-4

In a comparative in vivo study, JMV 320 (1 and 10 μg/kg) and CCK-4 (50 μg/kg) produced similar behavioral effects in rats, including decreased exploratory activity in the elevated plus-maze [1]. Notably, JMV 320 specifically decreased active avoidance response 24 hours after training, whereas CCK-4 impaired passive avoidance response 3 hours after training, suggesting differential temporal and cognitive domain effects despite shared receptor targeting [1].

behavioral neuroscience anxiety models elevated plus-maze active avoidance

Chemical Scaffold Differentiation: Cyclic Peptide JMV 320 vs. Non-Peptide L-365,260

JMV 320 is a cyclic peptide (molecular weight 1066.2 g/mol) with a constrained conformation achieved via intramolecular succinic bridge cyclization [1]. L-365,260 is a non-peptide 1,4-benzodiazepine derivative (molecular weight 398.46 g/mol) with reported CCK2 receptor IC50 of 2 nM and CCK1 receptor IC50 of 280 nM . The peptide scaffold of JMV 320 limits oral bioavailability and necessitates parenteral administration, whereas L-365,260 is orally active . Additionally, JMV 320 exhibits CCK-B/gastrin receptor agonist activity in most cellular contexts, while L-365,260 is an antagonist [2].

chemical scaffold selection oral bioavailability peptide vs. non-peptide

Defined Experimental Use Cases for JMV 320 Based on Quantitative Comparator Evidence


CCK-B/Gastrin Receptor Agonist Studies in Small Cell Lung Cancer (SCLC) Cell Lines

Use JMV 320 as the preferred CCK-B/gastrin receptor agonist probe for SCLC research applications requiring maximal receptor occupancy. In the NCI-H345 SCLC model, JMV 320 binds with an IC50 of 1.8 nM, providing superior potency compared to JMV 180 (IC50 4.9 nM) and JMV 332 (IC50 7.0 nM) [1]. JMV 320 also stimulates intracellular calcium mobilization in these cells, establishing it as a functional agonist rather than an antagonist [1]. This combination of high binding affinity and agonist activity makes JMV 320 the appropriate choice for experiments examining CCK-B-mediated proliferative signaling in lung cancer models.

Calcium Mobilization Assays in Immune Cell Models (Jurkat T Lymphocytes)

Select JMV 320 for CCK-B receptor-mediated calcium flux studies in Jurkat T lymphocyte cell lines. JMV 320 stimulates intracellular calcium mobilization with an EC50 of 25 ± 10 nM in fura-2-loaded Jurkat cells, demonstrating modestly higher potency than the alternative linear peptide agonist Boc-Trp-Nle-Asp-Phe-NH2 (EC50 32 ± 10 nM) [1]. The Jurkat cell line expresses endogenous CCK-B/gastrin receptors with a binding Kd of approximately 32 pM for labeled ligand, and JMV 320 shows high affinity for these sites [2]. This application is particularly relevant for investigators examining neuropeptide modulation of immune cell function.

In Vivo Behavioral Neuroscience: Active Avoidance Memory Assessment

Employ JMV 320 in rodent behavioral studies specifically designed to evaluate active avoidance memory retention at 24-hour time points. JMV 320 (1 and 10 μg/kg) decreased active avoidance response 24 hours after training, distinguishing its temporal and cognitive profile from CCK-4, which impairs passive avoidance response at 3 hours post-training [1]. Both compounds reduce exploratory activity in the elevated plus-maze, confirming CCK-B receptor engagement [1]. Investigators studying CCK-B modulation of memory consolidation or retrieval with a requirement for peptide-based probes should prioritize JMV 320 over CCK-4 when the experimental endpoint is active avoidance performance.

Gastrin-Mediated Growth Inhibition Studies in Gastric Cancer Models

Use JMV 320 as a pharmacological tool to block gastrin-stimulated proliferation in AGS gastric cancer cell lines. JMV 320 inhibits the growth-stimulatory effect of gastrin-17 on AGS-P cells in a dose-dependent manner, confirming functional antagonism of gastrin-mediated trophic signaling in this specific cellular context [1]. This application leverages JMV 320's ability to occupy CCK-B/gastrin receptors and prevent endogenous ligand-induced proliferative responses. The compound's efficacy in AGS-P cells, which express functional gastrin receptors, provides a validated model system for testing gastrin receptor blockade in gastric cancer research [1].

Quote Request

Request a Quote for Jmv 320

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.